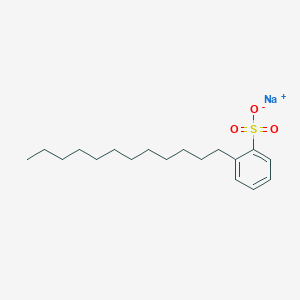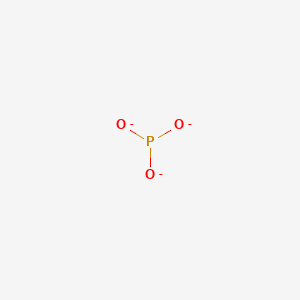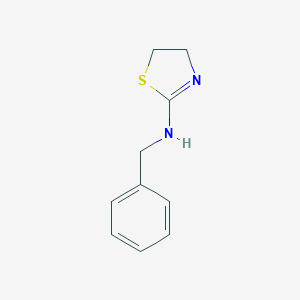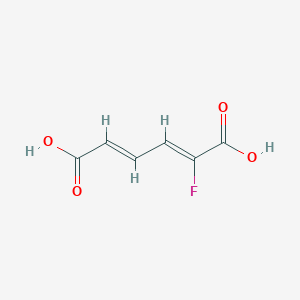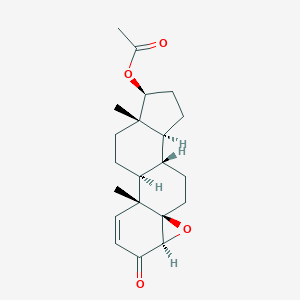
(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate, commonly known as epoxyandrosterone, is a natural steroid hormone found in the human body. It is a derivative of androsterone and is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. Epoxyandrosterone has been found to have numerous physiological and biochemical effects on the body, making it an important area of research in the field of endocrinology.
Mécanisme D'action
The exact mechanism of action of epoxyandrosterone is not fully understood. However, it is believed to act as a modulator of androgen receptor activity, binding to androgen receptors and altering their transcriptional activity. Additionally, it has been shown to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone.
Effets Biochimiques Et Physiologiques
Epoxyandrosterone has been found to have numerous biochemical and physiological effects on the body. It has been shown to increase the production of luteinizing hormone, which in turn stimulates the production of testosterone. Additionally, it has been found to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone. This may have implications for the treatment of conditions such as benign prostatic hyperplasia and male pattern baldness.
Avantages Et Limitations Des Expériences En Laboratoire
Epoxyandrosterone has several advantages and limitations for lab experiments. One advantage is that it is a natural compound found in the human body, making it a useful biomarker for various physiological and pathological conditions. Additionally, it has been found to have a relatively low toxicity, making it a safe compound to work with in the lab. However, one limitation is that it is a relatively unstable compound and can degrade over time, making it difficult to work with in long-term experiments.
Orientations Futures
There are several future directions for research on epoxyandrosterone. One area of interest is its potential as a biomarker for various physiological and pathological conditions. Additionally, further research is needed to fully understand its mechanism of action and its potential as a treatment for conditions such as male infertility, benign prostatic hyperplasia, and male pattern baldness. Finally, more research is needed to determine the long-term effects of epoxyandrosterone on the body and its potential as a therapeutic agent.
Méthodes De Synthèse
Epoxyandrosterone is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. This process involves the addition of an oxygen molecule to the C4 and C5 positions of the androsterone molecule, resulting in the formation of an epoxy group. The resulting compound is then acetylated at the C17 position to form (4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate.
Applications De Recherche Scientifique
Epoxyandrosterone has been the subject of numerous scientific studies due to its potential as a biomarker for various physiological and pathological conditions. It has been found to be present in human urine and has been used as a marker for the detection of anabolic steroid use in athletes. Additionally, it has been implicated in the regulation of male reproductive function and has been studied for its potential as a treatment for male infertility.
Propriétés
Numéro CAS |
13731-42-5 |
|---|---|
Nom du produit |
(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate |
Formule moléculaire |
C21H28O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[(1S,2R,6R,8R,11S,12S,15S,16S)-2,16-dimethyl-5-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-15-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)24-17-5-4-14-13-6-11-21-18(25-21)16(23)8-10-20(21,3)15(13)7-9-19(14,17)2/h8,10,13-15,17-18H,4-7,9,11H2,1-3H3/t13-,14-,15-,17-,18-,19-,20+,21-/m0/s1 |
Clé InChI |
SVPBVOLIHLWVTQ-JCGLPCRQSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(C=CC(=O)[C@@H]4O5)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C |
Synonymes |
Androst-1-en-3-one, 17-(acetyloxy)-4,5-epoxy-, (4beta,5beta,17beta)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
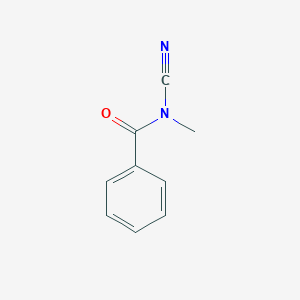
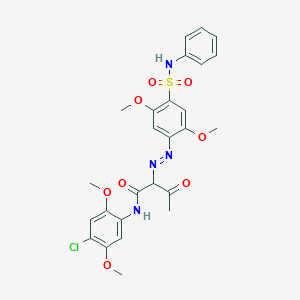
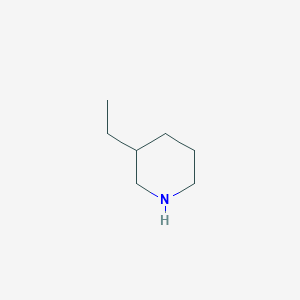
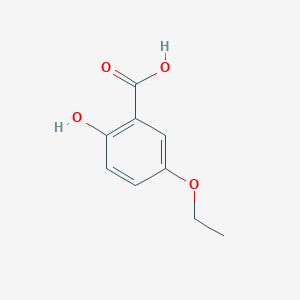
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)


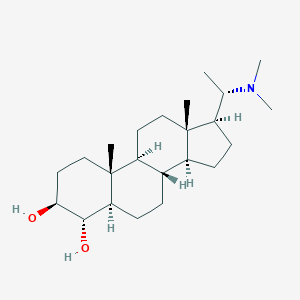
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)
